molecular formula C12H9NO2 B8470846 5-(p-Cyanophenyl)-4-pentynoic acid

5-(p-Cyanophenyl)-4-pentynoic acid

Cat. No.: B8470846
M. Wt: 199.20 g/mol
InChI Key: MIAUFTSOXFRBAP-UHFFFAOYSA-N
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Description

5-(p-Cyanophenyl)-4-pentynoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

5-(4-cyanophenyl)pent-4-ynoic acid

InChI

InChI=1S/C12H9NO2/c13-9-11-7-5-10(6-8-11)3-1-2-4-12(14)15/h5-8H,2,4H2,(H,14,15)

InChI Key

MIAUFTSOXFRBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCC(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-pentynoic acid (2.15 g, 22 mmol), 4-bromobenzonitrile (3.64 g, 20 mmol), and piperidine (40 mL) was degassed by bubbling nitrogen through the solution for 5 min. prior to the addition of tetrakis(triphenylphosphine) palladium(0) (240 mg, 0.2 mmol). The reaction vial was sealed and warmed to 80° C. for 1.5 hours. After cooling to 23° C., the reaction mixture was diluted with ethyl acetate (200 mL), filtered, and concentrated in vacuo. The residue was diluted with ethyl acetate (300 mL), washed with 5% HCl (2×100 mL), washed with water (1×100 mL), and extracted with 3% sodium carbonate (2×200 mL). The basic aqueous layer was treated with decolorizing carbon, filtered, and acidified to pH=2. The resultant solid was filtered, washed with water, dried, and purified by flash chromatography (gradient ethyl acetate:methylene chloride:acetic acid 1:9:0.005) and fractional recrystallization (methylene chloride-ether) to afford 5-(p-cyanophenyl)-4-pentynoic acid as a white solid: m.p. 149°-152° C.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
240 mg
Type
catalyst
Reaction Step Three

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